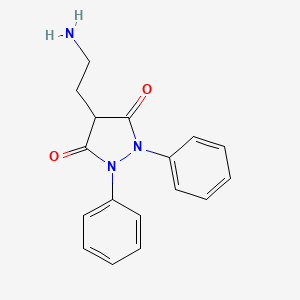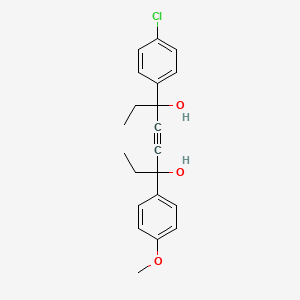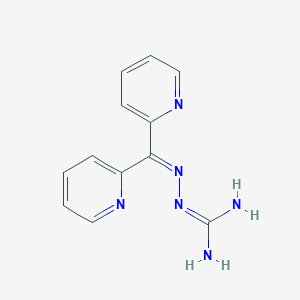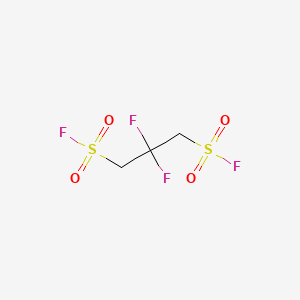
2,2-Difluoropropane-1,3-disulfonyl difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoropropane-1,3-disulfonyl difluoride: is a chemical compound with the molecular formula C3H4F4O4S2 It is characterized by the presence of two fluorine atoms and two sulfonyl fluoride groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropropane-1,3-disulfonyl difluoride typically involves the fluorination of propane derivatives under controlled conditions. One common method includes the reaction of propane-1,3-disulfonyl chloride with a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture . The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoropropane-1,3-disulfonyl difluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride groups can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions include substituted sulfonyl fluorides, reduced sulfonyl derivatives, and oxidized sulfonic acids.
Scientific Research Applications
Chemistry: In chemistry, 2,2-Difluoropropane-1,3-disulfonyl difluoride is used as a reagent for the synthesis of various fluorinated compounds. Its unique structure allows for selective fluorination and sulfonylation reactions, making it valuable in organic synthesis .
Biology and Medicine: The compound’s fluorinated nature makes it a potential candidate for the development of pharmaceuticals and agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and stability, which can be advantageous in drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and surface treatments.
Mechanism of Action
The mechanism of action of 2,2-Difluoropropane-1,3-disulfonyl difluoride involves its ability to undergo nucleophilic substitution reactions. The sulfonyl fluoride groups are highly reactive towards nucleophiles, allowing for the formation of various derivatives. The fluorine atoms enhance the compound’s stability and reactivity, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
2,2-Difluoropropane-1,3-diol: This compound has two hydroxyl groups instead of sulfonyl fluoride groups.
Propane-1,3-disulfonyl difluoride: Lacks the fluorine atoms present in 2,2-Difluoropropane-1,3-disulfonyl difluoride.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and sulfonyl fluoride groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in similar compounds.
Properties
CAS No. |
110073-94-4 |
|---|---|
Molecular Formula |
C3H4F4O4S2 |
Molecular Weight |
244.2 g/mol |
IUPAC Name |
2,2-difluoropropane-1,3-disulfonyl fluoride |
InChI |
InChI=1S/C3H4F4O4S2/c4-3(5,1-12(6,8)9)2-13(7,10)11/h1-2H2 |
InChI Key |
QJJJTQFEVTXEOF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CS(=O)(=O)F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


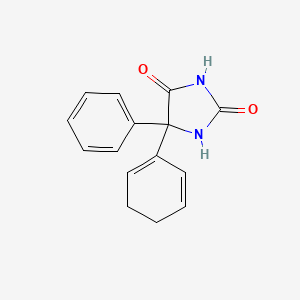
![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
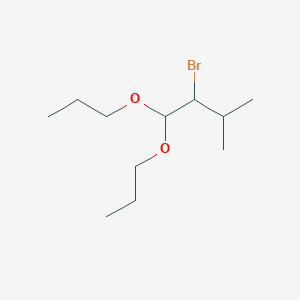
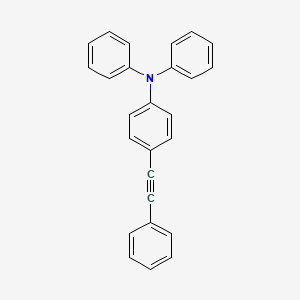
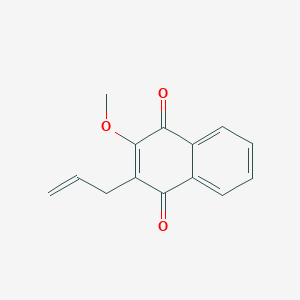
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)
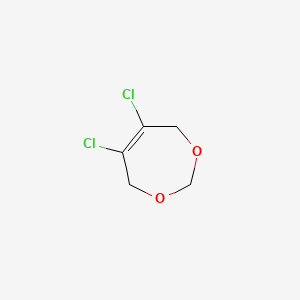
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)

![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
